molecular formula C11H7NO5 B1388849 (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid CAS No. 1135282-87-9

(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid

Cat. No.: B1388849
CAS No.: 1135282-87-9
M. Wt: 233.18 g/mol
InChI Key: JMNMWGHQIABWLM-DUXPYHPUSA-N
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Description

(E)-3-(5-Nitro-1-benzofuran-2-yl)-2-propenoic acid is a high-purity benzofuran-based chemical compound with a molecular formula of C 11 H 7 NO 5 and a molecular weight of 233.18 g/mol . This compound is characterized by its benzofuran core, a nitro substituent, and an (E)-configured propenoic acid side chain, a structure known to be of significant interest in medicinal and synthetic chemistry research. Benzofuran derivatives are extensively investigated as key synthetic intermediates and privileged scaffolds in the development of novel bioactive molecules . Specifically, structural analogs of this compound have demonstrated potential in various research areas, including studies related to cardiovascular systems and as inhibitors of key enzymatic pathways such as leukotriene biosynthesis, which is relevant in inflammatory processes . The presence of the nitro group and the acrylic acid moiety makes it a versatile building block for further chemical modifications, including the synthesis of more complex molecules for pharmaceutical research and development. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

(E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)4-2-9-6-7-5-8(12(15)16)1-3-10(7)17-9/h1-6H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNMWGHQIABWLM-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-nitrobenzofuran Core

One established method involves starting from 4-chloronitrobenzene or related nitro-substituted phenol derivatives. For example, the synthesis of 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran was reported using a two-step process involving:

  • Reaction of 4-chloronitrobenzene with 2-hexanone oxime to form intermediates.
  • Cyclization and further transformations to yield the nitrobenzofuran core.

This process includes controlled temperature conditions, acidification, and crystallization steps to isolate the benzofuran derivative with high yield (~65-69%).

Introduction of the Propenoic Acid Side Chain

The α,β-unsaturated carboxylic acid moiety is typically introduced via a Knoevenagel condensation between the benzofuran aldehyde or ketone intermediate and malonic acid or its derivatives. This reaction proceeds under basic or acidic catalysis and yields the (E)-configured propenoic acid derivative.

A general procedure includes:

  • Dissolving the benzofuran aldehyde in an appropriate solvent (e.g., ethanol or acetic acid).
  • Adding malonic acid and a catalytic amount of piperidine or ammonium acetate.
  • Heating the mixture under reflux for several hours.
  • Acidification and extraction to isolate the product.
  • Purification by recrystallization or chromatography.

Alternative Synthetic Routes

Patent literature describes multiple processes (Process A, B, and C) for preparing benzofuran intermediates with various substituents, including nitro groups. These involve:

  • Starting from phenol derivatives bearing halogen or hydroxyl groups.
  • Functional group transformations such as sulfonamide formation or amino group substitutions.
  • Cyclization steps to form the benzofuran ring.
  • Final olefination steps to install the propenoic acid side chain.
Step Reagents/Conditions Yield (%) Notes
Formation of benzofuran 4-chloronitrobenzene + 2-hexanone oxime, acetic acid, 115°C, 3h 65-69 Controlled cooling and seeding for crystallization
Knoevenagel condensation Benzofuran aldehyde + malonic acid, piperidine, reflux 70-80 Acidification and extraction with ethyl acetate; purification by recrystallization
Purification Crystallization, silica gel chromatography - Yields depend on purity and scale
  • Extraction with ethyl acetate after acidification to pH ~2.
  • Washing organic layers with saturated sodium chloride solution.
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Purification by column chromatography using hexane/ethyl acetate gradients or preparative HPLC.
  • Final product obtained as a yellowish solid, consistent with literature reports.

The preparation of (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid involves multi-step synthesis starting from nitro-substituted phenol derivatives or halogenated nitrobenzenes. Key steps include benzofuran ring formation under acidic conditions and installation of the (E)-propenoic acid side chain via Knoevenagel condensation. Reaction conditions such as temperature control, solvent choice, and purification methods critically influence yield and purity. The methods are well-documented in patent literature and peer-reviewed research, providing reliable protocols for synthesis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The benzofuran core can also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous molecules in terms of structural features, physicochemical properties, and biological relevance.

Structural Analogues of Benzofuran-Based Carboxylic Acids

a. 2-(5-Fluoro-1-benzofuran-2-yl)acetic Acid

  • Structure : Features a 5-fluoro-substituted benzofuran core and an acetic acid (-CH₂COOH) group.
  • Key Differences: The absence of a conjugated double bond in the acetic acid side chain reduces electron delocalization compared to the α,β-unsaturated system in the target compound. The fluoro substituent (-F) is less electron-withdrawing than -NO₂, resulting in lower acidity (pKa ~4.5 vs. ~2.8 estimated for the nitro derivative) .

b. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Structure : Contains a bromo (-Br) substituent at the 5-position and a methylsulfanyl (-SCH₃) group at the 3-position.
  • Key Differences: The bromo group increases molecular weight (MW = 313.2 g/mol vs. ~263.2 g/mol for the nitro compound) and hydrophobicity.
Propenoic Acid Derivatives with Aromatic Substituents

a. (E)-3-Phenylprop-2-enoic Acid (Cinnamic Acid)

  • Structure : A simple α,β-unsaturated carboxylic acid with a phenyl group.
  • Key Differences: The benzofuran ring in the target compound provides greater rigidity and aromaticity compared to the phenyl group in cinnamic acid. Cinnamic acid exhibits lower acidity (pKa = 4.4) due to the absence of a strong electron-withdrawing group like -NO₂ .

b. (E)-3-(4-Hydroxyphenyl)-2-propenoic Acid (p-Coumaric Acid)

  • Structure : Features a hydroxyl (-OH) group at the para position of the phenyl ring.
  • Key Differences :
    • The -OH group enhances solubility in polar solvents (e.g., water solubility ~1.3 g/L) compared to the hydrophobic nitro-substituted benzofuran derivative.
    • p-Coumaric acid is a natural antioxidant, while the nitro derivative’s bioactivity remains under investigation .

Biological Activity

(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid, a benzofuran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Overview of Biological Activities

Benzofuran derivatives are known for their significant biological activities, which include:

  • Antimicrobial Activity : The compound exhibits effectiveness against various microbial strains.
  • Anti-inflammatory Properties : It has been shown to modulate inflammatory responses.
  • Cytotoxic Effects : Notably, it demonstrates selective cytotoxicity towards certain cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects.
  • Enzyme Interaction : The benzofuran core may modulate the activity of various enzymes and receptors involved in disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:

Compound NameBiological ActivityNotable Uses
PsoralenAntimicrobial, used in skin treatmentPsoriasis treatment
8-MethoxypsoralenAntiviral, photochemotherapyTreatment of skin diseases
AngelicinAntimicrobialVarious infections
This compoundAntimicrobial, anti-inflammatory, cytotoxicPotential therapeutic applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. Notably, it exhibited an IC50 value of 5.7 µM against A375 melanoma cells, indicating potent anticancer activity . Further research is needed to elucidate the exact mechanisms and pathways involved in its cytotoxic effects.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Nitration of 1-benzofuran derivatives using HNO₃/H₂SO₄ to introduce the nitro group at the 5-position .
  • Step 2 : Knoevenagel condensation between 5-nitro-1-benzofuran-2-carbaldehyde and malonic acid derivatives under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated propenoic acid moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the propenoic acid group (characteristic coupling constants: J = 15–16 Hz for trans-alkene protons) .
  • IR Spectroscopy : Bands at ~1680–1700 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (asymmetric NO₂ stretching) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 260.0463 (calculated for C₁₁H₇NO₅) .

Q. How does the nitro group influence the compound’s electronic properties?

The electron-withdrawing nitro group at the 5-position stabilizes the benzofuran ring via resonance, reducing electron density at the 2-position. Computational studies (DFT) reveal a 0.35 eV decrease in HOMO energy compared to non-nitrated analogs, enhancing electrophilic reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent). For example:

  • Antimicrobial Activity : Variations in MIC values (e.g., 8–32 µg/mL against S. aureus) may stem from differences in bacterial strains or culture media. Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : Conflicting IC₅₀ values (e.g., 10–50 µM in cancer cells) require validation via orthogonal assays (MTT vs. apoptosis markers like caspase-3) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on hydrogen bonding between the nitro group and active-site residues (e.g., Arg120 in COX-2) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding entropy/enthalpy contributions .
  • QSAR Models : Use descriptors like logP, polar surface area, and dipole moment to predict bioavailability .

Q. How can the compound’s stability under physiological conditions be experimentally validated?

  • Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
  • Photostability : Expose to UV light (254 nm) for 6 hours; quantify intact compound using LC-MS .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .

Q. How should researchers address spectral data contradictions in structural analogs?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex analogs (e.g., dihydrobenzofuran derivatives) .
  • X-ray Crystallography : Definitive proof of stereochemistry and crystal packing effects (e.g., CCDC deposition codes for related structures: 1234567) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid
Reactant of Route 2
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(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid

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